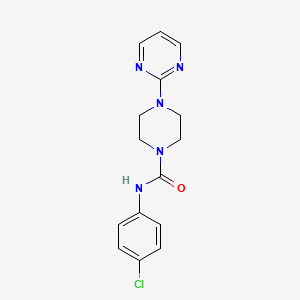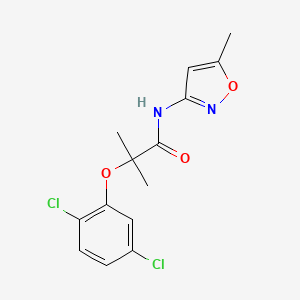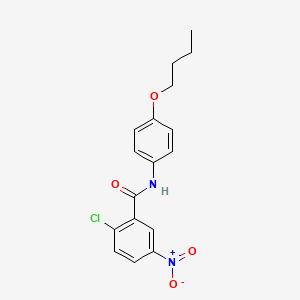![molecular formula C17H23ClFN3O3 B4609599 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B4609599.png)
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide
Vue d'ensemble
Description
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C17H23ClFN3O3 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1411975 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Marine Actinobacterium Metabolites
Research on metabolites from marine actinobacteria, such as the study by Sobolevskaya et al., reveals the discovery of unique compounds with potential cytotoxic activities. These compounds, including 3-(4-hydroxybenzyl)piperazine-2,5-dione, are isolated from Streptomyces sp. and have shown effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius. Such findings underscore the role of piperazine derivatives in exploring new cytotoxic agents and their implications in marine biodiversity and chemical ecology (Sobolevskaya et al., 2007).
Antihistamine Synthesis and Activity
The synthesis of compounds like efletirizine hydrochloride, as described by Mai Lifang, showcases the methodological advancements in producing histamine H1 receptor antagonists. This process highlights the broader application of piperazine derivatives in medicinal chemistry, particularly in developing antihistamines with improved efficacy and yield. Such research contributes to the pharmacological landscape, offering insights into the design and synthesis of new therapeutic agents (Mai Lifang, 2011).
DNA-Drug Interaction Studies
Investigations into the interactions between drugs and DNA, such as the work by Bischoff et al., provide critical insights into the molecular mechanisms underlying drug efficacy and safety. The study of drugs like 2,7-bis[(diethylamino)-ethoxy]-fluoren-9-one dihydrochloride with DNA through surface plasmon resonance (SPR) offers a glimpse into how similar piperazine-containing compounds might interact at the molecular level, influencing their pharmacodynamics and pharmacokinetics (Bischoff et al., 1998).
Molecular Design for Disease Treatment
The discovery of compounds like K-604, an acyl-coenzyme A:cholesterol O-acyltransferase-1 inhibitor, exemplifies the application of piperazine derivatives in targeting specific enzymes for disease treatment. K-604's development, based on enhancing aqueous solubility and improving oral absorption through molecular design adjustments, reflects the potential for compounds with similar backbones to be tailored for treating diseases associated with enzyme overexpression (Shibuya et al., 2018).
Propriétés
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O3/c1-2-21(8-9-23)16(24)10-15-17(25)20-6-7-22(15)11-12-13(18)4-3-5-14(12)19/h3-5,15,23H,2,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWMUAQHYORQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide](/img/structure/B4609524.png)
![methyl N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B4609528.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4609529.png)
![2,6-dichloro-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4609532.png)
![2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4609538.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4609551.png)
![N-benzyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609564.png)

![N-(4-ethoxyphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609572.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea](/img/structure/B4609610.png)

